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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing co-immunoprecipitation (Co-IP)

experiments using a 3X FLAG-tagged bait protein and elution with a 3X FLAG peptide. Special

consideration is given to the use of 3X FLAG peptide supplied as a trifluoroacetic acid (TFA)

salt, a common counter-ion from peptide synthesis.

Introduction
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in vivo. By

using an antibody to pull down a specific protein (the "bait"), interacting proteins (the "prey")

can be co-purified and subsequently identified. The 3X FLAG epitope tag (a short polypeptide

sequence of DYKDDDDK repeated three times) is a widely used tool for this purpose due to

the availability of high-affinity and specific monoclonal antibodies.[1] Elution of the captured

protein complex using a competitive 3X FLAG peptide allows for the recovery of the complex

under native conditions, preserving protein-protein interactions for downstream analysis.[1]

The 3X FLAG peptide is often supplied as a TFA salt (3X FLAG peptide TFA). TFA is a strong

acid used during peptide synthesis and purification.[2] While the presence of residual TFA in

the peptide stock solution is generally not a concern for the competitive elution process itself, it

is important to be aware of its potential effects on downstream applications, particularly mass

spectrometry, where it can cause ion suppression.[3][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1574892?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7580096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7580096/
https://www.benchchem.com/product/b1574892?utm_src=pdf-body
https://www.genscript.com/peptide-news/impact-of-counter-ion-in-peptide-on-studies-in-different-research-fields.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/129/989/11547.pdf
https://www.researchgate.net/publication/271210445_Systematic_evaluation_of_mobile_phase_additives_for_the_LC-MS_characterization_of_therapeutic_proteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Recommended Concentrations for 3X FLAG
Peptide Elution

Elution Condition
3X FLAG Peptide
Concentration

Incubation Time &
Temperature

Notes

Standard Elution 100 - 200 µg/mL
30-60 min at 4°C with

gentle agitation

A commonly used

starting concentration

for efficient elution.

High-Affinity

Interactions

Up to 500 µg/mL (0.5

mg/mL)

1-2 hours at 4°C or 30

min at room

temperature

May be required for

very strong bait-

antibody interactions

or to maximize yield.

Mass Spectrometry 150 µg/mL 2 hours at 4°C

A concentration cited

in protocols leading to

mass spectrometry

analysis.

Out-competition

Control
340 µM

Co-incubation with

lysate

Used to demonstrate

the specificity of the

immunoprecipitation.

Table 2: Alternative Elution Methods
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Elution
Method

Reagent Conditions Advantages Disadvantages

Acidic Elution
0.1 M Glycine-

HCl, pH 2.5-3.5

5-10 min at room

temperature,

followed by

immediate

neutralization

with 1 M Tris-

HCl, pH 8.0

Fast and

efficient.

Can denature

proteins and

disrupt protein-

protein

interactions.

Denaturing

Elution

2X SDS-PAGE

Sample Buffer
Boil for 5-10 min

Complete elution

of all bound

proteins.

Denatures

proteins, co-

elutes antibody

heavy and light

chains, not

suitable for

functional

assays.

Experimental Protocols
Protocol 1: Co-Immunoprecipitation of a 3X FLAG-
Tagged Protein
This protocol outlines the key steps for performing a Co-IP experiment starting from cell lysis to

the elution of the protein complex.

Materials:

Cells expressing a 3X FLAG-tagged protein of interest

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

Protease and phosphatase inhibitor cocktails

Anti-FLAG M2 affinity gel (e.g., agarose beads)
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3X FLAG Peptide TFA

Wash Buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

Microcentrifuge tubes

End-over-end rotator

Procedure:

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer supplemented with

protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.

Immunoprecipitation:

Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.

Add the equilibrated affinity gel to the protein lysate.

Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.

Washing:

Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).

Carefully remove the supernatant.

Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend

the beads and then pellet them.
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Elution:

After the final wash, remove all supernatant.

Prepare the 3X FLAG peptide elution solution by dissolving the 3X FLAG peptide TFA in

Wash Buffer to the desired concentration (see Table 1). It is good practice to check and

adjust the pH of the elution buffer to ~7.4 after dissolving the peptide, as the TFA can

make it slightly acidic.

Add the elution buffer to the beads.

Incubate at 4°C with gentle agitation for 30-60 minutes.

Pellet the beads by centrifugation.

Carefully collect the supernatant containing the eluted protein complex.

Protocol 2: Preparation of 3X FLAG Peptide Elution
Buffer
Materials:

3X FLAG Peptide TFA (lyophilized powder)

Tris-Buffered Saline (TBS), pH 7.4 (50 mM Tris-HCl, 150 mM NaCl)

Procedure:

Stock Solution (e.g., 5 mg/mL):

Briefly centrifuge the vial of lyophilized 3X FLAG peptide TFA to collect the powder at the

bottom.

Dissolve the peptide in TBS to a final concentration of 5 mg/mL.

Gently vortex to ensure the peptide is fully dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C or -80°C.

Working Solution (e.g., 150 µg/mL):

Thaw an aliquot of the stock solution on ice.

Dilute the stock solution to the desired working concentration (e.g., 150 µg/mL) with ice-

cold TBS.

Check the pH of the final working solution and adjust to pH 7.4 if necessary using dilute

NaOH or HCl.

Keep the working solution on ice until use.

Mandatory Visualization
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Caption: Workflow of a typical co-immunoprecipitation experiment.
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Caption: Principle of competitive elution with 3X FLAG peptide.
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Caption: Troubleshooting common issues in Co-IP experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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